(S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is a significant compound in medicinal chemistry, primarily used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting dipeptidyl peptidase-4 (DPP-4) inhibitors. This compound is characterized by its unique trifluorophenyl moiety, which contributes to its biological activity and specificity.
The compound is classified under the category of amino acid derivatives and is specifically a methyl ester of a β-amino acid. It is identified by the Chemical Abstracts Service (CAS) number 1909309-14-3 and has been documented in various scientific literature and patent filings as a crucial intermediate for synthesizing biologically active compounds .
The synthesis of (S)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride can be achieved through several methods, often involving the use of chiral pool strategies or catalytic processes.
(S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride has a complex molecular structure characterized by the following:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its identity and purity .
(S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride participates in various chemical reactions:
The synthesis of enantiomerically pure (S)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride relies on advanced asymmetric methodologies to achieve high stereochemical fidelity. A prominent approach involves catalytic asymmetric hydrogenation of enamine precursors. For instance, methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate undergoes stereoselective reduction using chiral catalysts. This process employs rhodium complexes with ligands such as (R,R)-EthylDuPhos or (S,S)-BICP, achieving enantiomeric excess (ee) values exceeding 95% under optimized conditions (20-50 bar H₂, 25-60°C) [1]. The enamine precursor itself is synthesized via condensation of 2,4,5-trifluorophenylacetic acid with Meldrum’s acid, followed by decarboxylation and reaction with tert-butoxycarbamate to form the protected enamine [2] [4].
An alternative route utilizes enzymatic resolution for enantiomeric enrichment. Lipases or esterases selectively hydrolyze the racemic methyl ester, yielding the desired (S)-enantiomer with >98% ee after crystallization. This biocatalytic method offers advantages in avoiding transition metal catalysts, though it typically achieves lower yields (35-45%) compared to asymmetric hydrogenation [2].
Table 1: Asymmetric Synthesis Strategies Comparison
Method | Key Reagents/Conditions | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Rh-catalyzed hydrogenation | (R,R)-EthylDuPhos, 50 bar H₂, 50°C | >98 | 85 | [1] |
Enzymatic resolution | Lipase PS, pH 7.5 buffer, 30°C | >98 | 42 | [2] |
Chiral auxiliary approach | (S)-Pantolactone, NaBH₄ reduction | 92 | 78 | [4] |
Chiral resolution via diastereomeric salt formation represents a scalable industrial method for this API intermediate. The racemic free base is treated with chiral acids—such as (S)-mandelic acid or (L)-dibenzoyl tartaric acid—in ethanol/water mixtures. The (S)-enantiomer selectively crystallizes as a salt, achieving 99.5% de after recrystallization. Critical parameters include solvent polarity (optimal at 7:3 EtOH/H₂O), stoichiometry (1:1 acid/base ratio), and cooling rate (0.5°C/min) [1] [4].
Catalytic asymmetric reduction using transfer hydrogenation provides a metal-free alternative. Formic acid/triethylamine mixtures serve as hydrogen donors, while chiral catalysts like TsDPEN-Ru(II) complexes enable enantioselective reduction of keto-enamine intermediates. This method achieves 90-94% ee at ambient temperature but requires meticulous catalyst purification to avoid residual ruthenium contamination [2]. Lewis acid-assisted chiral induction further enhances stereocontrol. Tin(II) chloride complexes with chiral crown ethers (e.g., 15-crown-5 derivatives) catalyze the reaction between tert-butyl glycinate and 2,4,5-trifluorophenylacetone precursors, affording the (S)-amino ester in 86% yield and 97% ee [1].
Protecting groups critically enable the multi-step synthesis of this stereospecific compound by preventing undesired side reactions. The α-amino group is typically protected as a tert-butoxycarbonyl (Boc) carbamate due to its orthogonal deprotection under acidic conditions. In a representative synthesis:
Benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups offer alternatives but are less favored due to harsh deprotection conditions (hydrogenolysis for Cbz; piperidine for Fmoc) that may compromise the trifluorophenyl moiety [4]. The Boc strategy’s compatibility with both aqueous and organic phases simplifies workup procedures, evidenced by direct isolation of crystalline hydrochloride after deprotection (mp 192–194°C) [7] [8].
Table 2: Protecting Group Performance in Synthesis
Protecting Group | Introduction Reagent | Deprotection Conditions | Racemization Risk | Overall Yield |
---|---|---|---|---|
Boc | Boc₂O/DMAP | 4M HCl/dioxane | Low | 78% |
Cbz | Cbz-Cl/Na₂CO₃ | H₂/Pd-C | Moderate | 65% |
Fmoc | Fmoc-OSu/DIEA | 20% piperidine/DMF | Low | 60% |
Solution-phase synthesis dominates industrial production due to scalability and established protocols. Key reactions—including enamine formation, asymmetric hydrogenation, and esterification—are conducted sequentially in toluene or tetrahydrofuran with straightforward isolation by extraction/crystallization. A typical sequence involves:
Solid-phase synthesis remains exploratory but offers advantages for rapid analog screening. Polystyrene-bound hydroxymethyl resin anchors the carboxylic acid precursor via ester linkage. Subsequent Friedel-Crafts acylation, enolization, and reductive amination are performed on-bead, followed by TFA cleavage to release the free amino ester. While reducing purification steps (purity >90% after cleavage), this method suffers from lower yields (38% overall) due to incomplete coupling and steric hindrance. Additionally, the trifluorophenyl group’s electron deficiency impedes efficient arylations on solid supports [3] [6].
Hybrid approaches leverage soluble polymer supports (e.g., polyethylene glycol) to combine solution-like kinetics with facile purification. However, industrial adoption remains limited by high material costs and challenges in ligand recycling for asymmetric steps. Current optimization focuses on continuous-flow solution-phase systems to enhance stereochemical control while minimizing solvent consumption [1] [2].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7